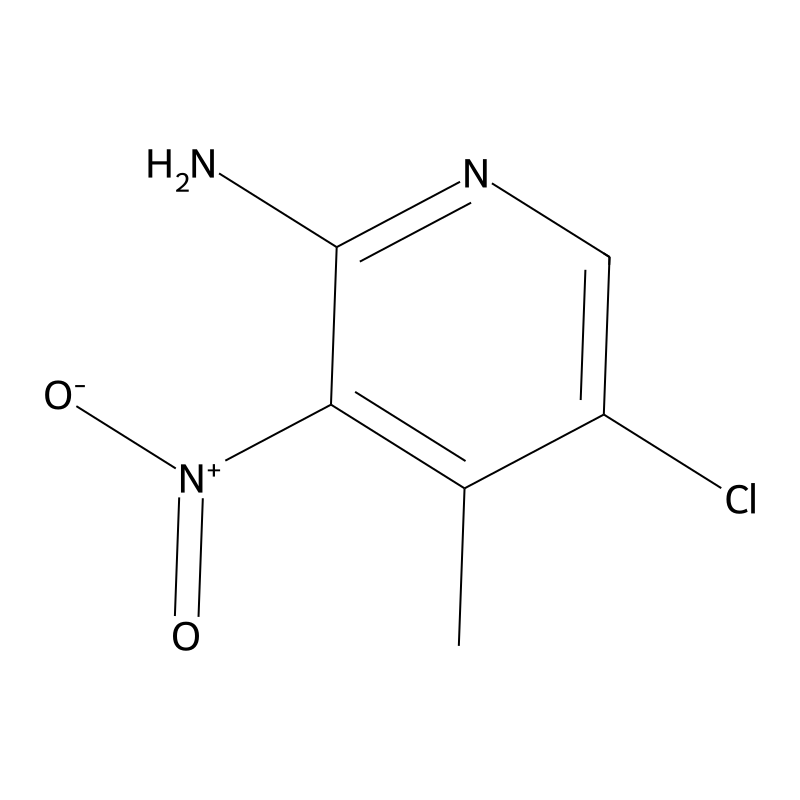

5-Chloro-4-methyl-3-nitropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Single Crystals

Field: Materials Science

Method: The crystal was grown using a conventional slow evaporation solution technique (SEST). The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Results: The grown crystal showed excellent crystalline quality, with more than 70% of optical transmittance and a cut-off edge at 419 nm. It also exhibited good thermal stability of about 187 °C .

Preparation of Pharmaceutically Active Compounds

Field: Pharmaceutical Chemistry

Application: The compound may be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .

Organic Synthesis

Field: Organic Chemistry

Application: The compound is an important raw material and intermediate used in organic synthesis .

Preparation of Agrochemicals

Field: Agrochemistry

Application: The compound is used in the preparation of agrochemicals .

Preparation of Dyestuffs

Field: Dye Chemistry

Application: The compound is used in the preparation of dyestuffs .

Intermediate in the Synthesis of 5-Amino-Azaoxindole Derivatives

Application: This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives .

5-Chloro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.59 g/mol. This compound belongs to the class of nitropyridines, characterized by the presence of a nitro group (–NO₂) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific arrangement of functional groups—chlorine at position 5, methyl at position 4, nitro at position 3, and amine at position 2—imparts unique chemical properties and biological activities to this compound.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride. This reaction yields 5-Chloro-4-methyl-3-aminopyridin-2-amine.

- Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. The products will depend on the nucleophile used.

Common Reagents and ConditionsReaction Type Reagents Conditions Reduction Hydrogen gas, palladium Catalytic conditions Substitution Amines or thiols Basic or acidic conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, palladium | Catalytic conditions |

| Substitution | Amines or thiols | Basic or acidic conditions |

Research indicates that 5-Chloro-4-methyl-3-nitropyridin-2-amine exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which may lead to inhibition or modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules.

The synthesis of 5-Chloro-4-methyl-3-nitropyridin-2-amine typically involves:

- Nitration: The starting material, 4-methyl-2-chloropyridine, is treated with nitric acid to introduce the nitro group at the 3-position.

- Amination: The resulting compound undergoes amination using ammonia or an amine source under appropriate conditions.

Industrial production may utilize optimized reaction conditions and continuous flow reactors to enhance yield and purity.

5-Chloro-4-methyl-3-nitropyridin-2-amine has several applications across various fields:

- Chemical Research: Acts as a building block for synthesizing more complex molecules.

- Biological Studies: Investigated for its potential therapeutic properties in drug discovery.

- Agricultural Chemistry: Used in developing agrochemicals.

- Dye Chemistry: Serves as an intermediate in synthesizing dyes and pigments.

Studies on the interactions of 5-Chloro-4-methyl-3-nitropyridin-2-amine with biological targets have shown that it can modulate enzyme activity and potentially inhibit pathways related to diseases such as cancer. The specific interactions depend on the functional groups present and their spatial arrangement on the pyridine ring.

Several compounds share structural similarities with 5-Chloro-4-methyl-3-nitropyridin-2-amine. Here are some notable examples:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 2-Amino-4-methyl-3-nitropyridine | 0.82 | Lacks chlorine at position 5; different reactivity |

| 5-Chloro-2-nitropyridine | 0.80 | Different positioning of nitro group |

| 4-Methyl-3-nitropyridine | 0.80 | No chlorine; affects reactivity and applications |

| 6-Chloro-4-methyl-3-nitropyridin-2-amine | 0.76 | Chlorine at position 6 alters properties |

| 5-Chloro-pyridine derivatives | Varies | Differences in substituents lead to varied activities |

The unique arrangement of functional groups in 5-Chloro-4-methyl-3-nitropyridin-2-amine enhances its reactivity and potential applications compared to these similar compounds .